molecular formula C9H24OSi2 B1588897 1,1,1-Triethyl-3,3,3-trimethyldisiloxane CAS No. 2652-41-7

1,1,1-Triethyl-3,3,3-trimethyldisiloxane

Cat. No. B1588897
CAS RN: 2652-41-7
M. Wt: 204.46 g/mol
InChI Key: LQCJNLRBPWMYFX-UHFFFAOYSA-N
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Description

1,1,1-Triethyl-3,3,3-trimethyldisiloxane is an organosilicon compound with the molecular formula C9H24OSi2 . It has a molar mass of 204.457 Da and contains a total of 36 atoms, including 24 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .


Synthesis Analysis

The synthesis of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane can be achieved from Triethylsilane and hydroxytrimethylsilane . Another synthesis method involves the reaction with [Ph 3 S] [tBu 2 CarbCO 2 B (C 6 F 5 )3] in dichloromethane at 20°C for approximately 0.416667 hours under UV-irradiation .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 11 non-Hydrogen bonds and 5 rotatable bonds . The systematic name of the compound is 1,1,1-Triethyl-3,3,3-trimethyldisiloxane .


Physical And Chemical Properties Analysis

1,1,1-Triethyl-3,3,3-trimethyldisiloxane has a boiling point of 164.9±8.0 °C at 760 mmHg . It has a density of 0.8±0.1 g/cm 3 . The compound has a vapour pressure of 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 45.2±18.8 °C . The index of refraction is 1.408 . The molar refractivity is 62.9±0.3 cm 3 . The compound has 1 Hydrogen bond acceptor, 0 Hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Pyrolysis and Mechanism Studies

The pyrolysis of 1,1,1-trimethyl-3,3,3-trichlorodisiloxane, a compound closely related to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, has been studied to understand its mechanism involving the formation of dichloro- and dimethylsilanones. This research provides insights into the behavior of similar siloxanes under pyrolysis conditions (Krasnova, Chernyshev, & Sergeev, 1996).

Reactions in Silicone Synthesis

Tris(trimethylsilyl) antimonite's preparation, involving trimethylsilanol, a compound related to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, sheds light on the complex reactions in silicone synthesis. This understanding contributes to the development of materials like antimony silicate glass used in microelectronics (Basenko, Voronkov, Meihua, Gebel’, 2008).

Oligomerization in Polymer Science

Oligomerization of hydrosiloxanes, including compounds similar to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, has been investigated for their role in polymer science. This research contributes to our understanding of the formation of linear and cyclic siloxane polymers, which are vital in various industrial applications (Chojnowski et al., 2006).

Material Properties and Functionalization

The study of linear and cyclic siloxanes functionalized with polar groups explores the material behavior of derivatives of compounds like 1,1,1-Triethyl-3,3,3-trimethyldisiloxane. These findings are significant in the development of solvent-free liquid electrolytes and understanding the dielectric properties of these materials (Turcan-Trofin et al., 2019).

Surface Chemistry and Hydrophobization

The reaction of linear silicones, akin to 1,1,1-Triethyl-3,3,3-trimethyldisiloxane, with inorganic surfaces has been discovered to result in covalently attached polymer chains. This research is crucial for understanding surface chemistry and the hydrophobization of inorganic materials (Krumpfer & McCarthy, 2011).

Mixing Properties and Thermodynamics

The study of the mixing properties of related siloxane compounds with various organosilicon compounds at different temperatures provides insights into the thermodynamic behavior of these materials. This knowledge is vital in the field of material science and engineering (Zhang, Dong, Wu, Yu, & Jing, 2015).

Catalysis in Organic Synthesis

Research into the catalysis of reactions using related siloxane compounds furthers our understanding of organic synthesis methods, particularly in the formation of alkyl bromides and ethers. This is crucial in the development of new synthetic pathways in chemistry (Moriya et al., 2012).

properties

IUPAC Name

triethyl(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24OSi2/c1-7-12(8-2,9-3)10-11(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCJNLRBPWMYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465772
Record name 1,1,1-triethyl-3,3,3-trimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Triethyl-3,3,3-trimethyldisiloxane

CAS RN

2652-41-7
Record name 1,1,1-triethyl-3,3,3-trimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Dreyfuss - Contract, 1978 - apps.dtic.mil
The conditions under which reaction will occur and the products of reaction between trimethylmethoxysilane and a model for a glass surface, triethylsilanol, were studied by gas liquid …
Number of citations: 2 apps.dtic.mil
J Chojnowski, M Cypryk, W Fortuniak, K Rózga-Wijas… - Polymer, 2002 - Elsevier
Three methods for the controlled synthesis of vinylmethylsiloxane–dimethylsiloxane copolymers have been explored. These methods were based on the anionic ring-opening …
Number of citations: 64 www.sciencedirect.com
K Kuciński, H Stachowiak… - European Journal of …, 2020 - Wiley Online Library
The formation of several silyl ethers (alkoxysilanes, R 3 Si‐OR') and unsymmetrical siloxanes (R 3 Si‐O‐SiR' 3 ) can be catalyzed by the commercially available potassium bis(…
R Abele, E Abele, M Fleisher, S Grinberga… - Journal of …, 2003 - Elsevier
Unsymmetrical siloxanes have been prepared from silanols or hydrosilanes using phase transfer catalytic (PTC) systems Me 3 SiN 3 –CsF–18-crown-6–toluene or Me 3 SiN 3 –CsF–18-…
Number of citations: 10 www.sciencedirect.com
EP Plueddemann, EP Plueddemann - 1991 - Springer
Most thermosetting polymers undergo some shrinkage during cure. This may range from 6 to 10% for polyesters to 3 to 4% for epoxies. Such shrinkage in the presence of fillers or …
Number of citations: 470 link.springer.com
R Savela, M Majewski, R Leino - European Journal of Organic …, 2014 - Wiley Online Library
A simple and efficient iron‐catalyzed method for arylation of aromatic carbonyl compounds is reported. The use of 4 % FeCl 3 or Fe(acac) 3 as the catalyst, in combination with a slight …
EA Rebrov, AM Muzafarov - Heteroatom Chemistry: An …, 2006 - Wiley Online Library
The reaction of organoalkoxysilanes with sodium hydroxide was studied in detail. Studies indicate that this reaction involves more than one stage and involves rather complex multistep …
Number of citations: 51 onlinelibrary.wiley.com
R Savela - 2015 - doria.fi
Iron is one of the most common elements in the earth’s crust and thus its availability and economic viability far exceed that of metals commonly used in catalysis. Also the toxicity of iron …
Number of citations: 2 www.doria.fi
P DREYFUSS - 1978
Number of citations: 0

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